molecular formula C28H24N2O6 B14954684 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14954684
M. Wt: 484.5 g/mol
InChI Key: JWYXYUPHCJWPMN-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-AMINOPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • **2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24N2O6/c1-16-13-22-23(14-17(16)2)36-27-24(26(22)31)25(19-5-4-6-20(15-19)30(33)34)29(28(27)32)12-11-18-7-9-21(35-3)10-8-18/h4-10,13-15,25H,11-12H2,1-3H3

InChI Key

JWYXYUPHCJWPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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